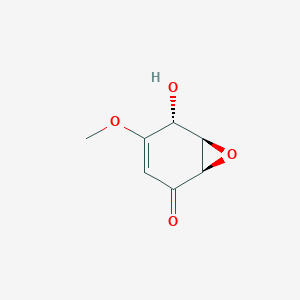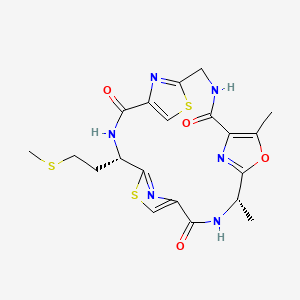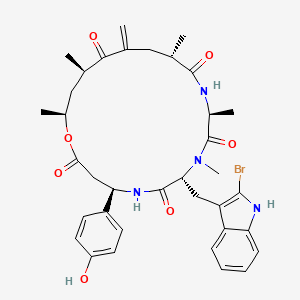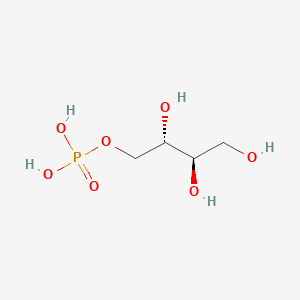
D-erythritol 1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-erythritol 1-phosphate is the alditol 1-phosphate that is the 1-O-phospho derivative of erythritol with D configuration. It derives from an erythritol. It is a conjugate acid of a D-erythritol 1-phosphate(2-).
Wissenschaftliche Forschungsanwendungen
Regulation in Plant Pathways
- The MEP Pathway in Plants : The methyl-D-erythritol 4-phosphate (MEP) pathway, involving D-erythritol 1-phosphate, is crucial for synthesizing numerous natural compounds of biological and biotechnological importance. It's targeted for new herbicides and antimicrobial drugs, and genetic manipulation of this pathway could produce medically and agriculturally significant compounds. Understanding the pathway's regulation, especially the role of 1-deoxy-D-xylulose-5-phosphate synthase (DXS) in controlling it, is vital (Cordoba, Salmi, & León, 2009).
Metabolic Biomarker and Disease Research
- Erythritol as a Biomarker : Elevated serum erythritol levels indicate future risks of central adiposity and type 2 diabetes. Erythritol, formed through the pentose phosphate pathway from glucose, is a significant nonnutritive sweetener. Studies show dietary erythritol can metabolize into other compounds before excretion, highlighting the need for more research on its use as a biomarker (Ortiz & Field, 2020).
Biotechnological Applications
- Erythritol Production and Uses : Erythritol, a biological sweetener, is produced mainly by osmophilic yeasts. Its unique nutritional properties make it a functional sugar substitute for people with diabetes and obesity. Metabolic engineering has improved erythritol production, particularly in the yeast Yarrowia lipolytica, leading to increased productivity and efficiency (Moon, Jeya, Kim, & Lee, 2010; Carly et al., 2017).
Microbial Metabolism and Pathogenicity
- Role in Brucella Metabolism : In Brucella, a zoonotic bacterial pathogen, erythritol is converted into D-erythrose-4-phosphate through a series of reactions. This pathway feeds the pentose phosphate shunt, highlighting the significance of erythritol in the metabolic adaptation of this pathogen (Barbier et al., 2014).
Potential Therapeutic Applications
- Antimicrobial and Herbicidal Drug Discovery : The MEP pathway, where D-erythritol 1-phosphate plays a role, has been targeted for novel antimalarial, antibacterial, and herbicidal agents. 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in this pathway, is an attractive target for drug design due to its absence in humans and its importance in pathogenic bacteria and malarial parasites (Singh, Chevé, Avery, & McCurdy, 2007).
Eigenschaften
Produktname |
D-erythritol 1-phosphate |
|---|---|
Molekularformel |
C4H11O7P |
Molekulargewicht |
202.1 g/mol |
IUPAC-Name |
[(2S,3R)-2,3,4-trihydroxybutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H11O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h3-7H,1-2H2,(H2,8,9,10)/t3-,4+/m1/s1 |
InChI-Schlüssel |
QRDCEYBRRFPBMZ-DMTCNVIQSA-N |
Isomerische SMILES |
C([C@H]([C@H](COP(=O)(O)O)O)O)O |
Kanonische SMILES |
C(C(C(COP(=O)(O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



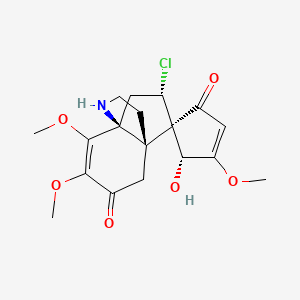
![(2S)-2-[[(2S)-2-[[[(1R)-1-aminoethyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid](/img/structure/B1248215.png)
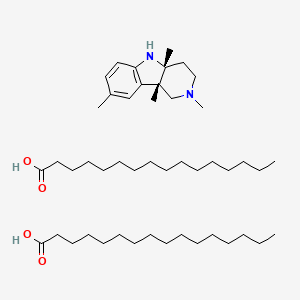
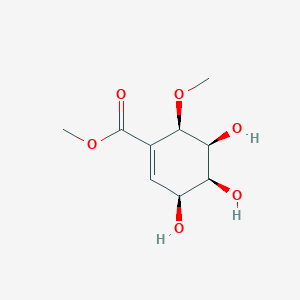
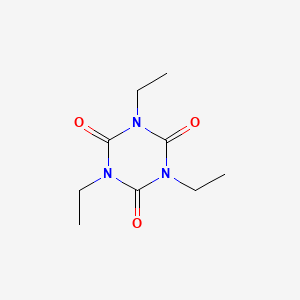

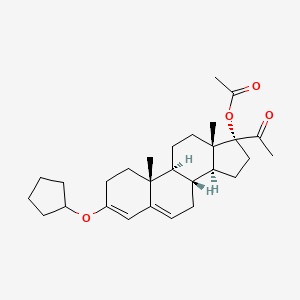


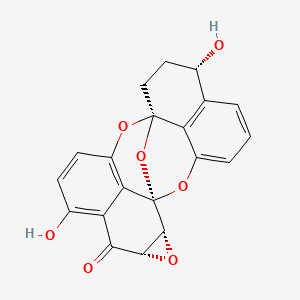
![(E)-3-(3,5-Dimethoxy-4-octoxyphenyl)-1-[4-(3,4-dimethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B1248233.png)
